Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Employing electrophilic fluorination.
Using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of Tert-butyl Group:
Utilizing tert-butyl esterification.
This step involves tert-butyl chloroformate in the presence of a base like triethylamine.
Amidation Reaction:
Incorporation of the amino group through amidation, facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, optimization of reaction conditions is essential:
Utilizing continuous flow reactors for better heat and mass transfer.
Adopting greener solvents and reagents to improve the sustainability of the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride involves multiple steps:
Formation of Cyclopentapyrrole Core:
Starting with a suitable precursor, such as a substituted pyrrole.
Cyclization using a cyclization agent like triphosgene.
Specific reaction conditions include a temperature range of 50-70°C, under an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation Reactions:
Can be oxidized by agents such as hydrogen peroxide, forming N-oxides or related oxidized products.
Reduction Reactions:
Reduced using reducing agents like lithium aluminum hydride, which may remove or modify functional groups.
Substitution Reactions:
Undergoes nucleophilic substitution, especially at the fluorine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild heating.
Reduction: Lithium aluminum hydride in dry ether, at room temperature.
Substitution: Sodium methoxide in methanol, under reflux.
Major Products
From Oxidation: N-oxides or other oxidized derivatives.
From Reduction: Simplified or modified amino derivatives.
From Substitution: Substituted fluorine derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis:
Used as a building block for more complex organic compounds.
Its unique structure offers versatile modification possibilities.
Biology
Biochemical Probes:
Utilized to study enzyme interactions due to its stability and unique functional groups.
Medicine
Drug Development:
Potential precursor for pharmaceutical compounds.
May exhibit bioactivity that can be exploited for therapeutic purposes.
Industry
Material Science:
As a precursor for the synthesis of polymers or other advanced materials.
Mechanism of Action
Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride exerts its effects through its functional groups:
Molecular Targets: Interacts with enzymes or receptors through its amino and fluoro groups.
Pathways Involved: May participate in signal transduction or metabolic pathways, modifying biological responses.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3aR,6aS)-6a-amino-3a-chloro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Tert-butyl (3aR,6aS)-6a-amino-3a-bromo-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Uniqueness
Fluorine Substitution:
Fluorine enhances the compound's stability and reactivity compared to other halogen-substituted analogs.
Functional Group Positioning:
The specific spatial arrangement of its functional groups confers unique biochemical properties.
Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride truly stands out due to its distinct structure and versatile applications across various fields.
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2.ClH/c1-10(2,3)17-9(16)15-7-11(13)5-4-6-12(11,14)8-15;/h4-8,14H2,1-3H3;1H/t11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCVIHSFBUKNZ-LYCTWNKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.